molecular formula C16H11ClN2O2S B5268933 (5E)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}imidazolidine-2,4-dione

(5E)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}imidazolidine-2,4-dione

Cat. No.: B5268933
M. Wt: 330.8 g/mol
InChI Key: PXPAVXJKNHQRQC-NTEUORMPSA-N
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Description

(5E)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique chemical structure. This compound features an imidazolidine-2,4-dione core with a benzylidene group substituted at the 5-position and a 4-chlorophenylsulfanyl group attached to the benzylidene moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}imidazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with imidazolidine-2,4-dione in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the benzylidene linkage. The resulting intermediate is then subjected to further reactions to introduce the sulfanyl group, often using thiol reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene moiety can be reduced to the corresponding benzyl group using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzyl derivatives

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

(5E)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}imidazolidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for targeted modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(5E)-5-[[4-(4-chlorophenyl)sulfanylphenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c17-11-3-7-13(8-4-11)22-12-5-1-10(2-6-12)9-14-15(20)19-16(21)18-14/h1-9H,(H2,18,19,20,21)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPAVXJKNHQRQC-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)N2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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